

Application Note: Rapid Detection of Sudan I Adulteration using Raman Spectroscopy

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Compound of Interest		
Compound Name:	Sudan I	
Cat. No.:	B15565820	Get Quote

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Abstract

Sudan I is an industrial azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer. Its illegal use as a food additive to enhance the color of spices and other products poses a significant health risk. This application note details the use of Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), as a rapid, sensitive, and non-destructive method for the detection of **Sudan I** adulteration in food matrices. Protocols for sample preparation, spectral acquisition, and data analysis are provided for researchers, scientists, and quality control professionals.

Introduction

The adulteration of food products with synthetic dyes like **Sudan I** is a persistent issue in the food industry, driven by the desire to mask poor quality and enhance visual appeal. Traditional detection methods such as high-performance liquid chromatography (HPLC) are often time-consuming, require extensive sample preparation, and are not suitable for on-site screening.[1] Raman spectroscopy offers a compelling alternative, providing molecular fingerprint information with minimal to no sample preparation.[2][3] The enhancement of the Raman signal by several orders of magnitude through SERS enables the detection of trace amounts of **Sudan I**, making it a powerful tool for food safety applications.[4][5]



This application note provides a comprehensive overview of the methodologies for detecting **Sudan I** using Raman spectroscopy, with a focus on SERS techniques. It includes detailed experimental protocols, a summary of quantitative performance from various studies, and a generalized workflow to guide users in implementing this technology.

Principle of Detection

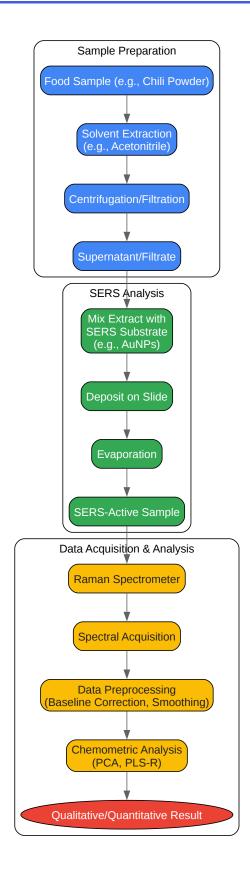
Raman spectroscopy relies on the inelastic scattering of monochromatic light (from a laser) by molecules. The scattered light has a frequency shift that is specific to the vibrational modes of the molecule, providing a unique spectral fingerprint. For **Sudan I**, characteristic Raman peaks can be observed at approximately 458, 718, 990, 1091, 1163, 1224, 1335, 1385, 1450, 1492, and 1593 cm⁻¹.[6][7] The most prominent peaks, often used for identification, are around 1224 cm⁻¹ (C-O stretching and CCH scissoring of the naphthalene ring), 1387 cm⁻¹ (C=N stretching and C-H in-plane bending), and 1594 cm⁻¹ (C-C scissoring from the benzene ring and N=N stretching).[5][8]

SERS enhances the Raman signal by adsorbing the analyte onto a nanostructured metallic surface (typically gold or silver). This enhancement allows for the detection of **Sudan I** at much lower concentrations than conventional Raman spectroscopy.[9][10]

Experimental Workflow

The general workflow for the detection of **Sudan I** using Raman spectroscopy is depicted below. This process includes sample preparation, spectral acquisition, and data analysis.





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Caption: General workflow for **Sudan I** detection using SERS.



Protocols

Protocol 1: Preparation of SERS Substrate (Gold Nanoparticles)

This protocol describes the synthesis of gold nanoparticles (AuNPs) commonly used as a SERS substrate.

Materials:

- Tetrachloroauric (III) acid (HAuCl₄)
- Trisodium citrate
- Deionized water

Procedure:

- Bring 100 mL of deionized water to a vigorous boil in a clean flask.
- Add 1 mL of 1% (w/v) HAuCl4 solution to the boiling water while stirring.
- Continue boiling and add 2 mL of 1% (w/v) trisodium citrate solution.
- Observe the color change from pale yellow to deep red, indicating the formation of AuNPs.
- Continue boiling for 15 minutes, then allow the solution to cool to room temperature.
- Store the AuNP colloid at 4°C.

Protocol 2: Sample Preparation and Extraction from Food Matrix

This protocol outlines the extraction of **Sudan I** from a solid food matrix like chili or curry powder.

Materials:



- Acetonitrile
- Food sample suspected of Sudan I adulteration
- Vortex mixer
- Centrifuge

Procedure:

- Weigh 1 gram of the homogenized food sample into a centrifuge tube.
- Add 5 mL of acetonitrile to the tube.
- Vortex the mixture for 5 minutes to ensure thorough extraction.
- Centrifuge the mixture at 5000 rpm for 10 minutes.
- Carefully collect the supernatant for SERS analysis. For some applications, further filtration may be necessary.

Protocol 3: SERS Measurement

This protocol details the procedure for acquiring SERS spectra of the extracted **Sudan I**.

Materials:

- Extracted sample supernatant (from Protocol 2)
- AuNP colloid (from Protocol 1)
- Raman spectrometer with a suitable laser wavelength (e.g., 785 nm)
- Microscope slide

Procedure:

In a microcentrifuge tube, mix 500 μL of the AuNP colloid with 500 μL of the sample extract.



- Vortex the mixture for 1 minute to facilitate the adsorption of **Sudan I** onto the AuNPs.
- Pipette a small droplet (e.g., 10 μL) of the mixture onto a clean microscope slide.
- Allow the solvent to evaporate completely at room temperature or with gentle heating (e.g., 50°C).[11]
- Place the slide on the Raman microscope stage.
- Acquire the Raman spectrum using a 785 nm laser with appropriate power (e.g., 5 mW) and acquisition time (e.g., 10 seconds).[11]
- Collect spectra from multiple spots on the sample to ensure reproducibility.

Data Analysis

Raw Raman spectra often require preprocessing to remove background fluorescence and noise.[12] Common preprocessing steps include:

- Baseline Correction: To remove the fluorescence background, methods like polynomial fitting or wavelet transforms can be applied.[12]
- Smoothing: Savitzky-Golay smoothing can be used to reduce spectral noise.[12]

For qualitative analysis, the preprocessed spectrum is compared to a reference spectrum of pure **Sudan I** to identify its characteristic peaks.

For quantitative analysis, chemometric methods are often employed.[13][14]

- Principal Component Analysis (PCA): An unsupervised method used to differentiate between adulterated and unadulterated samples.[12]
- Partial Least Squares Regression (PLS-R): A supervised method used to build a calibration model that correlates spectral data with the concentration of Sudan I for quantitative prediction.[9]

Quantitative Data Summary



The performance of Raman spectroscopy for **Sudan I** detection varies depending on the methodology and substrate used. The following table summarizes quantitative data from several studies.

Techniqu e	SERS Substrate	Food Matrix	Laser Waveleng th (nm)	Limit of Detection (LOD)	Correlatio n Coefficie nt (R² or Q²)	Referenc e
SERS- PLS-R	Gold Nanoparticl es	Standard Solution	785	6.27 x 10 ⁻⁶ M	Q ² = 0.9286	[9][15]
SERS	Silver Nanoparticl es on Silicon	Standard Solution	785	1 ppb (approx. 4 x 10 ⁻⁹ M)	N/A	[10]
SERS-PLS	Au-Ag Core-Shell Nanospher es	Chili Flakes	Not Specified	1 mg/kg	R ² cv = 0.869 - 0.959	[11]
SERS	Reduced Gold Citrate Sol	Chili Powder	Not Specified	3 x 10 ⁻⁷ M	N/A	[4]
SERS	Electropoli shed Aluminium	Chili Powder	Not Specified	48 μg/kg	N/A	[4]

Conclusion

Raman spectroscopy, particularly when enhanced by SERS, provides a powerful analytical tool for the rapid and sensitive detection of **Sudan I** adulteration in food products.[16] The methodologies outlined in this application note offer a robust framework for implementing this technique for routine screening and quality control. The combination of minimal sample



preparation, high specificity, and the potential for portability makes SERS a valuable technology for ensuring food safety and protecting consumers from harmful adulterants.[9][13]

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